molecular formula C21H28N4O4S B2586657 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane CAS No. 2034544-02-8

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane

Cat. No.: B2586657
CAS No.: 2034544-02-8
M. Wt: 432.54
InChI Key: UGJSQUZROSLRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a 1,4-diazepane core modified with two distinct substituents:

  • A 1-methyl-1H-pyrazole-4-sulfonyl group at position 1.
  • A 4-phenyloxane-4-carbonyl group at position 2.

The 4-phenyloxane moiety introduces steric bulk and aromaticity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-23-17-19(16-22-23)30(27,28)25-11-5-10-24(12-13-25)20(26)21(8-14-29-15-9-21)18-6-3-2-4-7-18/h2-4,6-7,16-17H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJSQUZROSLRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its hybrid architecture. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings
Target Compound 1-(1-methylpyrazole-4-sulfonyl), 4-(4-phenyloxane-4-carbonyl) ~461.5* Not explicitly reported Hypothesized dual functionality (kinase/receptor modulation) based on substituents .
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane () 3-(3-chlorophenyl)pyrazole, unmodified diazepane ~317.8 5-HT7 receptor (5-HT7R) High selectivity for 5-HT7R; reduced self-grooming in Shank3 transgenic mice .
Avapritinib () 1-methylpyrazole-4-yl, pyrrolotriazinyl-piperazine 498.57 Kinase (PDGFRA, KIT) FDA-approved for gastrointestinal stromal tumors; pyrazole sulfonyl critical for kinase binding .
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane () Dimethyloxazole sulfonyl 295.8 (HCl salt) Not reported Oxazole sulfonyl group reduces steric hindrance compared to pyrazole, potentially altering solubility .
1-[(1-Methylpyrazole-4-sulfonyl)]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane () Dual sulfonyl groups (pyrazole + pyrrolidine) 377.48 Not reported Bis-sulfonyl design may enhance metabolic stability but reduce cell permeability .

*Calculated based on formula C₂₂H₂₇N₃O₄S.

Functional Insights

  • Pyrazole Sulfonyl Group : Present in both the target compound and avapritinib, this group is associated with kinase inhibition due to its ability to occupy hydrophobic pockets in ATP-binding domains . However, the target compound’s diazepane core differs from avapritinib’s piperazine-pyrrolotriazine scaffold, suggesting divergent targets.
  • 4-Phenyloxane Carbonyl : This group distinguishes the target compound from simpler diazepane derivatives. The phenyloxane’s rigidity and lipophilicity may enhance binding to receptors requiring aromatic stacking (e.g., serotonin receptors) .
  • Comparison with 5-HT7R Modulators : The compound in lacks sulfonyl/carbonyl groups but shows potent 5-HT7R activity, implying that diazepane modifications significantly influence receptor specificity. The target compound’s bulkier substituents may reduce off-target effects but require validation .

Pharmacokinetic Considerations

  • Solubility : The sulfonyl group generally increases aqueous solubility, but the 4-phenyloxane may counterbalance this via hydrophobicity. In contrast, ’s oxazole sulfonyl analog likely has higher solubility due to smaller substituents .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism compared to amine or ether linkages. The target compound’s stability may surpass that of ’s chlorophenyl derivative .

Biological Activity

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features:

  • A diazepane ring , which is known for its role in various pharmacological activities.
  • A pyrazole moiety that contributes to its reactivity and biological interactions.
  • A sulfonyl group that enhances its chemical properties, potentially influencing its biological activity.

Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit a range of biological activities. Specifically, this compound has shown promise as an anti-metastatic agent . It is believed to inhibit lysyl oxidase , an enzyme involved in collagen cross-linking and tumor metastasis, thereby modulating pathways related to cancer progression .

Biological Activity Data

Activity Mechanism References
Anti-metastaticInhibition of lysyl oxidase
AnticancerPotential modulation of tumor microenvironment
Enzyme interactionAffects cellular pathways related to cancer

Case Studies

Several studies have investigated the biological activity of similar compounds, providing context for the potential applications of this compound:

  • Study on Pyrazole Derivatives : Research has shown that pyrazole derivatives can significantly inhibit tumor growth in preclinical models. These findings suggest that modifications to the pyrazole structure can enhance anticancer properties .
  • Lysyl Oxidase Inhibition : In a study focusing on lysyl oxidase inhibitors, compounds similar to this compound demonstrated reduced metastatic potential in various cancer cell lines.
  • Synthesis and Activity Correlation : The synthesis of related compounds has been correlated with their biological activity, indicating that structural modifications can lead to enhanced efficacy against specific targets such as enzymes involved in cancer metastasis .

Q & A

What are the key synthetic challenges in preparing 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane, and how can they be addressed methodologically?

Classification: Basic (Synthesis)
Answer:
The synthesis involves three critical steps: (i) formation of the diazepane ring, (ii) sulfonylation at the 1-methylpyrazole moiety, and (iii) coupling the 4-phenyloxane-4-carbonyl group. Challenges include regioselectivity during sulfonylation and steric hindrance during ring closure.

  • Regioselectivity: Use protecting groups (e.g., Boc for amines) to direct sulfonylation to the pyrazole nitrogen. Optimize reaction conditions (e.g., DMF as solvent, 0°C to room temperature) to minimize side reactions .
  • Steric hindrance: Employ high-dilution techniques during diazepane ring formation to favor intramolecular cyclization over oligomerization .
  • Validation: Monitor intermediates via HPLC and 1H^1H-NMR to confirm purity and structural integrity at each step .

How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Classification: Basic (Structural Characterization)
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization: Use vapor diffusion with solvents like dichloromethane/hexane to obtain high-quality crystals.
  • Data collection: Collect high-resolution (<1.0 Å) data to resolve electron density for the sulfonyl and carbonyl groups.
  • Refinement: Use SHELXL for small-molecule refinement due to its robust handling of disorder and twinning. For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO is recommended .
  • Validation: Cross-check with CCDC databases to ensure bond lengths/angles align with similar sulfonamide-diazepane derivatives .

What experimental design strategies are optimal for studying the compound’s biological activity against neurological targets?

Classification: Advanced (Experimental Design)
Answer:

  • Target selection: Prioritize GPCRs (e.g., serotonin or dopamine receptors) due to the diazepane moiety’s historical relevance in neuroactive compounds .
  • Assay design:
    • Primary screening: Use fluorescence-based calcium flux assays to measure receptor activation/inhibition.
    • Dose-response: Apply a 12-point logarithmic dilution series (1 nM–100 μM) to determine IC50_{50}/EC50_{50}.
    • Controls: Include known agonists/antagonists (e.g., diazepam for GABAA_A receptors) to validate assay sensitivity .
  • Statistical rigor: Use a factorial design (e.g., 3k^k designs) to test interactions between pH, temperature, and solvent composition, minimizing experimental runs while maximizing data quality .

How can computational modeling predict the compound’s binding affinity for cytochrome P450 enzymes, and what are the limitations?

Classification: Advanced (Computational Chemistry)
Answer:

  • Docking studies: Use AutoDock Vina or Glide to model interactions between the sulfonyl group and heme iron in CYP3A4/CYP2D5. Focus on hydrophobic pockets near the active site .
  • MD simulations: Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding poses. Prioritize poses with sustained hydrogen bonds to Thr309 (CYP3A4) .
  • Limitations:
    • False positives due to rigid-backbone assumptions.
    • Overestimation of affinity if entropic effects (e.g., solvent displacement) are neglected.
  • Validation: Compare with in vitro CYP inhibition assays using human liver microsomes .

How should researchers resolve contradictions in spectroscopic data (e.g., 1H^1H1H-NMR vs. 13C^{13}C13C-NMR) for this compound?

Classification: Advanced (Data Analysis)
Answer:

  • Signal assignment conflicts:
    • Use 2D NMR (HSQC, HMBC) to resolve overlapping peaks. For example, HMBC correlations can distinguish between diazepane carbons and oxane carbonyl carbons .
    • Compare experimental 13C^{13}C shifts with computed values (e.g., DFT at B3LYP/6-311+G(d,p)) to validate assignments .
  • Dynamic effects: If temperature-dependent NMR shows signal splitting, investigate conformational exchange using EXSY experiments .
  • Reproducibility: Ensure consistent sample preparation (e.g., deuterated solvent purity, concentration) across replicates .

What methodologies are suitable for studying the compound’s stability under physiological conditions?

Classification: Basic (Physicochemical Properties)
Answer:

  • pH stability: Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours. Analyze degradation products via LC-MS. The sulfonamide group is prone to hydrolysis at pH > 8 .
  • Thermal stability: Use TGA/DSC to determine decomposition temperature. For solution stability, store at −80°C under argon to prevent oxidation .
  • Light sensitivity: Expose to UV-Vis light (254–365 nm) and monitor changes via UV spectroscopy. Pyrazole derivatives often require amber vials for long-term storage .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

Classification: Advanced (Medicinal Chemistry)
Answer:

  • Modification sites:
    • Diazepane ring: Introduce methyl groups at C3/C5 to enhance metabolic stability.
    • Sulfonyl group: Replace with sulfonamide bioisosteres (e.g., carbamate) to reduce renal clearance .
  • In vitro assays:
    • Measure LogP via shake-flask method to guide lipophilicity adjustments.
    • Assess permeability using Caco-2 monolayers; aim for Papp_{app} > 1 × 106^{-6} cm/s .
  • In vivo correlation: Administer analogues to rodents and quantify plasma half-life via LC-MS/MS. Prioritize compounds with t1/2_{1/2} > 4 hours .

What analytical techniques are critical for quantifying this compound in biological matrices?

Classification: Advanced (Bioanalytical Chemistry)
Answer:

  • Sample preparation: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/urine .
  • Quantification:
    • LC-MS/MS: Employ a QTRAP 6500+ with ESI+ mode. Monitor transitions m/z 450→132 (diazepane fragment) and m/z 450→214 (sulfonyl fragment).
    • Calibration: Use deuterated internal standards (e.g., 2H5^2H_5-analogue) to correct for matrix effects .
  • LOQ: Validate down to 1 ng/mL with ≤20% RSD for preclinical studies .

How can researchers address low yields in the final coupling step of the synthesis?

Classification: Basic (Process Optimization)
Answer:

  • Catalyst screening: Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings or HATU/DIPEA for amide bond formation .
  • Solvent optimization: Switch from DMF to DMA or NMP to improve solubility of the oxane-carbonyl intermediate .
  • Kinetic analysis: Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry). A 23^3 factorial design reduces experimental runs by 50% .

What strategies mitigate toxicity risks identified in preliminary in vitro assays?

Classification: Advanced (Toxicology)
Answer:

  • Off-target profiling: Screen against hERG (patch-clamp), CYP450s, and kinase panels to identify liability hotspots .
  • Metabolite identification: Incubate with hepatocytes and profile metabolites via HRMS. Modify structures to block reactive intermediates (e.g., epoxides) .
  • In silico tools: Use Derek Nexus or ProTox-II to predict mutagenicity and organ-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.